

An In-depth Technical Guide to Cy3-PEG3-Azide

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Compound of Interest		
Compound Name:	Cy3-PEG3-Azide	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure, properties, and applications of **Cy3-PEG3-Azide**, a versatile fluorescent probe essential for modern biochemical and biomedical research.

Core Structure of Cy3-PEG3-Azide

Cy3-PEG3-Azide is a fluorescent labeling reagent composed of three key functional moieties: a Cyanine 3 (Cy3) fluorophore, a tri-unit polyethylene glycol (PEG3) linker, and a reactive azide (N₃) group. This strategic combination leverages the bright fluorescence of Cy3, the solubility-enhancing and spacing properties of the PEG linker, and the highly specific reactivity of the azide group for bio-conjugation.

- Cyanine 3 (Cy3) Fluorophore: A member of the cyanine dye family, Cy3 is characterized by
 its bright red fluorescence.[1] Its core structure typically consists of two indole rings
 connected by a three-carbon polymethine chain. This structure is responsible for its strong
 light absorption and emission properties, making it an excellent choice for fluorescence
 microscopy, flow cytometry, and other detection methods.[1]
- Polyethylene Glycol (PEG3) Linker: The PEG3 linker is a short, hydrophilic chain consisting of three repeating ethylene glycol units. This component serves two primary purposes: it significantly increases the water solubility of the entire molecule and provides a flexible spacer arm that separates the Cy3 dye from the target biomolecule.[2][3][4] This spacing helps to minimize potential steric hindrance and quenching effects that could interfere with the fluorescence signal or the biological activity of the labeled molecule.



Azide (N₃) Group: The azide functional group is the reactive handle of the molecule, enabling
its covalent attachment to other molecules through "click chemistry". This highly efficient and
specific reaction chemistry is exceptionally reliable and proceeds under mild, biocompatible
conditions, making it ideal for labeling sensitive biomolecules like proteins, nucleic acids, and
glycans.

The logical arrangement of these components is visualized below.



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Figure 1. Logical structure of the **Cy3-PEG3-Azide** molecule.

Physicochemical and Spectroscopic Properties

The properties of **Cy3-PEG3-Azide** make it a robust tool for fluorescent labeling. Key quantitative data are summarized in the table below. Note that exact molecular weights can vary slightly depending on the specific isomeric structure and counter-ion present.

Property	Value	Source(s)
Excitation Maximum (λex)	~555 nm	
Emission Maximum (λem)	~570 nm	
Molar Extinction Coefficient	~150,000 M ⁻¹ cm ⁻¹	_
Fluorescence Quantum Yield	~0.31	_
Molecular Weight (Typical)	Varies (e.g., 580.17 g/mol , 624.2 g/mol)	
Solubility	Water, DMSO, DMF, DCM	-
Appearance	Red solid	-



Experimental Protocols: Labeling via Click Chemistry

The azide group on **Cy3-PEG3-Azide** enables its conjugation to molecules containing an alkyne group. The most common method is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry.

Objective: To covalently label an alkyne-modified protein with **Cy3-PEG3-Azide**.

Materials:

- Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
- Cy3-PEG3-Azide
- DMSO (anhydrous)
- Copper(II) sulfate (CuSO₄) solution (10 mM in water)
- Sodium ascorbate solution (100 mM in water, freshly prepared)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (50 mM in water)
- Purification column (e.g., size-exclusion chromatography)

Methodology:

- Reagent Preparation:
 - Dissolve Cy3-PEG3-Azide in DMSO to create a 10 mM stock solution.
 - Prepare a fresh "premix" of the copper catalyst by mixing CuSO₄ and THPTA solutions in a
 1:5 molar ratio. This complex enhances catalyst stability and efficiency.
 - Prepare a fresh solution of sodium ascorbate (reducing agent).
- Labeling Reaction:



- In a microcentrifuge tube, add the alkyne-modified protein to its final desired concentration in buffer.
- Add the Cy3-PEG3-Azide stock solution to the protein solution. A 5- to 20-fold molar excess of the dye over the protein is typically recommended.
- Add the CuSO₄/THPTA premix to the reaction tube to a final copper concentration of 50- $100 \mu M$.
- Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1 mM.
- Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

• Purification:

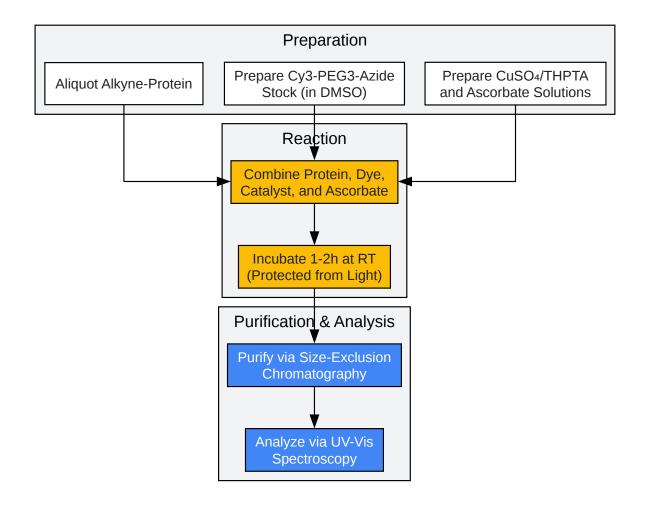
- Following incubation, remove the unreacted Cy3-PEG3-Azide and catalyst components from the labeled protein.
- This is typically achieved using size-exclusion chromatography (e.g., a desalting column) equilibrated with the desired storage buffer.
- Collect the fractions containing the purified, fluorescently labeled protein.

Characterization:

- Confirm successful labeling by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~555 nm (for Cy3).
- The degree of labeling can be calculated using the respective extinction coefficients.

The workflow for this protocol is illustrated in the diagram below.





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